molecular formula C19H37Cl3N2O6S B611526 TH5CVN7H0X CAS No. 58801-45-9

TH5CVN7H0X

Cat. No.: B611526
CAS No.: 58801-45-9
M. Wt: 527.92
InChI Key: KPMIWBUMRJQKIZ-GFNAYIDLSA-N
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Description

TH5CVN7H0X is a synthetic compound with a unique molecular structure that has garnered attention in various scientific fields

Preparation Methods

The synthesis of TH5CVN7H0X involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve:

    Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound often involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

TH5CVN7H0X undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TH5CVN7H0X has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which TH5CVN7H0X exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

58801-45-9

Molecular Formula

C19H37Cl3N2O6S

Molecular Weight

527.92

IUPAC Name

(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(2-hydroxyethyl)-4-propylpyrrolidine-2-carboxamide dihydrochloride

InChI

InChI=1S/C19H35ClN2O6S.2ClH/c1-4-5-11-8-12(22(9-11)6-7-23)18(27)21-13(10(2)20)17-15(25)14(24)16(26)19(28-17)29-3;;/h10-17,19,23-26H,4-9H2,1-3H3,(H,21,27);2*1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;;/m0../s1

InChI Key

KPMIWBUMRJQKIZ-GFNAYIDLSA-N

SMILES

CCC[C@@H]1C[C@@H](C(N[C@@H]([C@H]2O[C@@H]([C@@H]([C@H]([C@H]2O)O)O)SC)[C@@H](Cl)C)=O)N(C1)CCO.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

U-34728E (HCl);  U34728E (HCl);  U 34728E (HCl); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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